molecular formula C10H7Cl2N3O3S B11781707 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide CAS No. 33098-13-4

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

Cat. No.: B11781707
CAS No.: 33098-13-4
M. Wt: 320.15 g/mol
InChI Key: BJITVBXEZBGKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazinone ring substituted with dichloro groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide typically involves the reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with appropriate sulfonamide derivatives. The reaction conditions often include the use of potassium tert-butoxide in toluene at room temperature to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloro groups on the pyridazinone ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is unique due to the combination of the dichloro-substituted pyridazinone ring and the benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

33098-13-4

Molecular Formula

C10H7Cl2N3O3S

Molecular Weight

320.15 g/mol

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H7Cl2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)

InChI Key

BJITVBXEZBGKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.